molecular formula C8H9NO4S B14910979 5-(1-Oxido-4,5-dihydro-3H-isothiazol-1-yl)furan-2-carboxylic acid

5-(1-Oxido-4,5-dihydro-3H-isothiazol-1-yl)furan-2-carboxylic acid

Cat. No.: B14910979
M. Wt: 215.23 g/mol
InChI Key: JDDYARNUHILHAH-UHFFFAOYSA-N
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Description

5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid is a compound with a unique structure that combines an isothiazole ring with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the isothiazole and furan rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways can vary depending on the context of its use. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid include other isothiazole and furan derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 5-(1-Oxido-4,5-dihydro-3H-1l6-isothiazol-1-yl)furan-2-carboxylic acid lies in its specific combination of the isothiazole and furan rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

5-(1-oxo-4,5-dihydro-3H-1,2-thiazol-1-yl)furan-2-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c10-8(11)6-2-3-7(13-6)14(12)5-1-4-9-14/h2-3H,1,4-5H2,(H,10,11)

InChI Key

JDDYARNUHILHAH-UHFFFAOYSA-N

Canonical SMILES

C1CN=S(=O)(C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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